Tetrahydro-2H-pyran-4-carbonyl chloride

Vue d'ensemble

Description

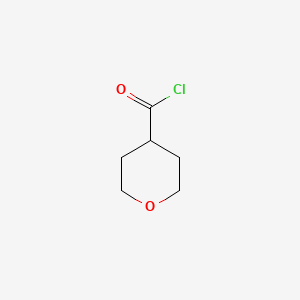

Tetrahydro-2H-pyran-4-carbonyl chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-carbonyl chloride can be synthesized through the reaction of tetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound reacts with water to form tetrahydro-2H-pyran-4-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reaction Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

Amides: Formed when this compound reacts with amines.

Esters: Formed when the compound reacts with alcohols.

Thioesters: Formed when the compound reacts with thiols.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Tetrahydro-2H-pyran-4-carbonyl chloride is crucial in the synthesis of numerous pharmaceutical compounds. It acts as an intermediate in the production of active pharmaceutical ingredients (APIs), enhancing the efficiency and yield of drug development processes.

Case Study: Synthesis of Antiviral Agents

In a study focused on synthesizing antiviral agents, researchers utilized this compound to create key intermediates. The compound facilitated the formation of complex molecular structures that are essential for developing effective antiviral therapies .

Organic Synthesis

This compound is extensively used in organic chemistry for synthesizing complex molecules. Its reactivity allows chemists to construct various functional groups, making it a valuable tool in synthetic organic chemistry.

Data Table: Reactivity and Yield

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Acyl Substitution | 90 | Anhydrous conditions, DCM |

| Coupling Reactions | 85 | Room temperature, DMF |

| Formation of Amides | 92 | With amines, DCM |

Polymer Chemistry

This compound is employed in polymer chemistry for formulating specialty polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Case Study: Development of Biodegradable Polymers

Researchers have explored the use of this compound in synthesizing biodegradable polymers. The compound was integrated into polymer chains, resulting in materials that exhibit improved degradation rates while maintaining structural integrity .

Agricultural Chemicals

In the agrochemical sector, this compound is utilized to synthesize various crop protection products. Its role as a building block aids in developing herbicides, insecticides, and fungicides that are crucial for enhancing agricultural productivity.

Data Table: Agrochemical Applications

| Product Type | Application | Yield (%) |

|---|---|---|

| Herbicides | Selective weed control | 88 |

| Insecticides | Broad-spectrum pest control | 90 |

| Fungicides | Fungal infection prevention | 85 |

Research and Development

The compound plays a significant role in both academic and industrial research settings. It facilitates the exploration of new chemical reactions and methodologies, contributing to advancements in synthetic techniques and material science.

Case Study: Novel Reaction Pathways

A recent study investigated novel reaction pathways involving this compound. Researchers discovered new catalytic systems that improved reaction rates and selectivity for various transformations, showcasing the compound's potential in advancing synthetic methodologies .

Mécanisme D'action

The mechanism of action of tetrahydro-2H-pyran-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparaison Avec Des Composés Similaires

Tetrahydro-2H-pyran-4-carboxylic acid: The parent compound from which tetrahydro-2H-pyran-4-carbonyl chloride is derived.

Methyl tetrahydro-2H-pyran-4-carboxylate: Another derivative used in organic synthesis.

Tetrahydro-2H-pyran-3-carboxylic acid: A structural isomer with different reactivity and applications.

Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in the synthesis of a wide range of compounds.

Activité Biologique

Tetrahydro-2H-pyran-4-carbonyl chloride (CAS Number: 40191-32-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₆H₉ClO₂

- Molecular Weight : 148.5875 g/mol

- Boiling Point : 85°C

- Appearance : Colorless to almost colorless clear liquid

- Purity : ≥97.0% (by GC, titration analysis)

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its potential for biological activity:

- Blood-Brain Barrier Permeability : The compound is classified as a BBB permeant, suggesting it can cross the blood-brain barrier effectively .

- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, indicating it may have favorable absorption characteristics.

- Cytochrome P450 Interaction : It does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions .

Biological Activity

Research indicates that tetrahydro-2H-pyran derivatives exhibit various biological activities:

- Receptor Interactions :

- Therapeutic Potential :

Study on TSPO Ligands

A study highlighted the efficacy of tetrahydro-2H-pyran derivatives as TSPO ligands. The introduction of specific substituents significantly influenced receptor affinity and selectivity. For example, modifications in the aryl substituents led to varying affinities for TSPO versus CB1 receptors, indicating that structural modifications can optimize therapeutic effects .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Reaction of tetrahydro-pyran-4-carboxylic acid with thionyl chloride produces the corresponding acid chloride.

- Subsequent reactions with diazomethane yield derivatives that exhibit notable biological activities.

The characterization of these compounds typically involves techniques such as NMR spectroscopy and GC analysis to confirm purity and structural integrity .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

oxane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGUCYSSMOFTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383725 | |

| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40191-32-0 | |

| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.